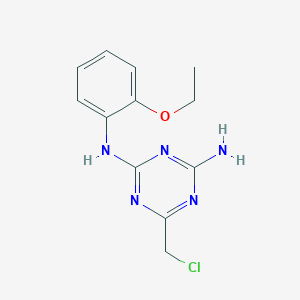

6-(chloromethyl)-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

Description

6-(Chloromethyl)-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine is a substituted 1,3,5-triazine derivative featuring a chloromethyl group at position 6 and a 2-ethoxyphenyl substituent at the N2 position. This compound belongs to a class of molecules known for their structural versatility in medicinal chemistry and materials science. The chloromethyl group enhances reactivity, enabling further functionalization, while the ethoxyphenyl moiety contributes to electronic and steric effects, influencing binding interactions in biological systems .

Propriétés

IUPAC Name |

6-(chloromethyl)-2-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN5O/c1-2-19-9-6-4-3-5-8(9)15-12-17-10(7-13)16-11(14)18-12/h3-6H,2,7H2,1H3,(H3,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFHQEGHNHSVHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC2=NC(=NC(=N2)N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701167430 | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-(chloromethyl)-N2-(2-ethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701167430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379811-41-2 | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-(chloromethyl)-N2-(2-ethoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-(chloromethyl)-N2-(2-ethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701167430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

6-(Chloromethyl)-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine is a synthetic compound characterized by a triazine core structure with significant biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 279.73 g/mol. The compound features a chloromethyl group at the 6-position and an ethoxy-substituted phenyl group at the N-position, which contribute to its unique reactivity and biological properties .

Research indicates that the biological activity of this compound may stem from its ability to form covalent bonds with nucleophilic sites on proteins and DNA. This interaction can disrupt critical biological processes such as cell growth and apoptosis. Additionally, it may modulate cellular signaling pathways, enhancing its potential as a therapeutic agent .

Biological Activity Overview

The compound has been investigated for various biological activities:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens. The mechanism involves disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.

- Anticancer Properties : The compound has demonstrated cytotoxic effects on several cancer cell lines. It is believed to induce apoptosis through the activation of caspases or by disrupting mitochondrial function .

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound showed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

- Comparative analysis indicated that it was more effective than standard antibiotics like ampicillin and ciprofloxacin.

-

Cytotoxicity in Cancer Cells :

- In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

- Flow cytometry analysis indicated that the compound induced apoptosis through both intrinsic and extrinsic pathways.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | MIC (µg/mL) | Effect Observed |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 20 | Growth inhibition |

| Antimicrobial | Escherichia coli | 30 | Growth inhibition |

| Anticancer | MCF-7 (Breast Cancer) | N/A | Induced apoptosis |

| Anticancer | HeLa (Cervical Cancer) | N/A | Reduced viability |

Structural Analogues

Several compounds share structural similarities with this compound, exhibiting varying biological activities:

| Compound Name | Key Differences | Unique Features |

|---|---|---|

| N2-(3-chloro-4-methylphenyl)-N4-(4-ethoxyphenyl) | Contains morpholino group | Enhanced solubility |

| 2-Methoxyphenyl isocyanate | Lacks triazine core | Known for chemoselective properties |

| Tetrakis (4-methoxyphenyl)ethylene | Exhibits photoluminescent properties | Unique optical characteristics |

Comparaison Avec Des Composés Similaires

Key Structural Features :

- Triazine Core : The 1,3,5-triazine ring exhibits delocalized π-electron density, as evidenced by equivalent C–N bond lengths in crystallographic studies of related compounds (e.g., 6,N2-diaryl-1,3,5-triazine-2,4-diamines) .

- Substituents: Chloromethyl (–CH₂Cl): A reactive group facilitating nucleophilic substitution or cross-coupling reactions.

Comparative Analysis with Structurally Similar Triazine Derivatives

The following table summarizes critical differences between 6-(chloromethyl)-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine and analogous compounds:

Reactivity and Functionalization

- Chloromethyl vs. Chloro Substituents : The chloromethyl group in the target compound offers greater synthetic flexibility compared to simple chloro substituents (e.g., Simazine). For example, it undergoes nucleophilic displacement with hydroxyl or amine groups, as demonstrated in the synthesis of coumarin derivatives . In contrast, chloro-substituted triazines typically require harsher conditions for substitution .

- Ethoxyphenyl vs.

Crystallographic and Structural Insights

- Software for Structural Analysis : SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining triazine crystal structures, ensuring accuracy in bond length and angle measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.